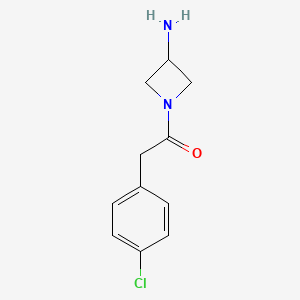

1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2-(4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-9-3-1-8(2-4-9)5-11(15)14-6-10(13)7-14/h1-4,10H,5-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGZRHXDOVFNNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one, also known by its CAS number 1480155-22-3, is a compound that has gained attention in medicinal chemistry for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₁H₁₃ClN₂O

- Molecular Weight : 224.68 g/mol

- IUPAC Name : 1-(3-aminoazetidin-1-yl)-2-(4-chlorophenyl)ethanone

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Preliminary studies suggest that this compound may exhibit inhibitory effects on various enzymes and receptors involved in disease processes.

Antiviral Properties

Recent studies have indicated that derivatives of compounds similar to this compound can inhibit human adenovirus (HAdV) infections. For instance, analogues have shown significant antiviral activity with IC50 values in the low micromolar range, suggesting potential therapeutic applications against viral infections in immunocompromised patients .

Anticancer Activity

Research has also explored the anticancer potential of related compounds. Certain substituted phenyl ethanones have demonstrated cytotoxic effects against various cancer cell lines, indicating that modifications in the azetidine structure could enhance their efficacy against tumor growth .

Study Overview

A study published in a peer-reviewed journal investigated the effects of several analogues derived from this compound on HAdV. The findings highlighted that compounds with similar structural features exhibited increased selectivity indices and lower cytotoxicity compared to existing antiviral agents like niclosamide .

| Compound ID | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound 6 | 0.27 | 156.8 | >100 |

| Compound 15 | 0.35 | 150 | >90 |

This table summarizes the antiviral potency and selectivity of selected compounds, indicating their potential as safer alternatives for treating viral infections.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural analogs of 1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one can be categorized based on modifications to the azetidine ring, phenyl substituents, or the ethanone backbone. Below is a detailed comparison:

Substituent Variations on the Phenyl Ring

Key Insight : Fluorine and methyl substituents modulate lipophilicity and metabolic stability, while sulfonyl and thiazole groups enhance polarity and electronic interactions.

Modifications to the Heterocyclic Core

Key Insight : Replacement of azetidine with imidazole or pyrazole alters hydrogen-bonding capacity and steric profiles, influencing target selectivity.

Simplified Analogs

Research Findings and Data Tables

Physicochemical Properties

Note: The target compound’s absence of sulfonyl groups may result in lower melting points compared to sulfonyl-containing analogs.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-(3-aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one typically involves:

- Preparation or procurement of 3-aminoazetidine or its protected derivatives.

- Coupling of the azetidine moiety with a chlorophenyl-substituted ethanone or its suitable precursor.

- Purification and isolation of the target compound, often as a hydrochloride salt for stability.

The key challenges include controlling regioselectivity on the azetidine ring, maintaining the integrity of the amino group, and ensuring the proper substitution pattern on the aromatic ring.

Detailed Preparation Method from Patent Literature

A representative and improved synthetic route for azetidine derivatives, which can be adapted for the target compound, is described in patent WO2000063168A1. The process involves:

- Starting with N-t-butyl-O-trimethylsilylazetidine, which undergoes acid treatment with hydrochloric acid to remove protecting groups and generate the free amine.

- The reaction mixture is processed by extraction and basification steps to isolate the azetidine intermediate as a white crystalline solid with a yield of approximately 64%.

- Subsequent reaction steps include mesylation (formation of mesylate intermediates) and nucleophilic substitution with ammonia or amines under controlled temperature (55-60°C) and stirring for 12 hours.

- Hydrogenation steps under elevated hydrogen pressure (up to 60 psi) and elevated temperature (around 60°C) using palladium hydroxide on carbon catalyst are employed to reduce intermediates and finalize the azetidine ring structure.

- Final purification is achieved by silica gel chromatography or precipitation as hydrochloride salts, yielding high purity products with yields ranging from 65% to 78%.

This method provides a robust framework for synthesizing azetidine derivatives substituted with aromatic ketones such as 4-chlorophenyl ethanone.

Synthetic Route Example (Adapted)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | N-t-butyl-O-trimethylsilylazetidine + 3 M HCl | Deprotection and formation of free 3-aminoazetidine | 64% yield, white crystalline solid |

| 2 | Mesyl chloride, triethylamine, isopropylamine | Formation of mesylate intermediate and nucleophilic substitution | Stirring at 55-60°C for 12 h |

| 3 | Pd(OH)2/C, H2 gas (40-60 psi), methanol, 60°C | Catalytic hydrogenation to reduce intermediates | Reaction monitored by NMR, 72 h |

| 4 | Workup with saturated sodium bicarbonate, extraction with methylene chloride | Isolation of organic layer and drying | Purification by silica gel chromatography |

| 5 | Treatment with HCl gas in ethanol, reflux 12 h | Formation of hydrochloride salt of final product | 65-78% yield, solid product |

Alternative Coupling Strategies

Research articles on related azetidine-containing compounds suggest alternative approaches such as:

- Coupling of 3-aminoazetidine with chlorophenyl-substituted acid derivatives using peptide coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases such as DIPEA (N,N-Diisopropylethylamine) in solvents like dimethylformamide (DMF) or dichloromethane (DCM).

- Protection-deprotection strategies using Boc (tert-butyloxycarbonyl) groups to mask the amine during coupling and then removal under acidic conditions.

- Reductive amination or nucleophilic displacement reactions to introduce the azetidine ring onto aromatic ketone precursors.

These methods allow for flexibility in synthesizing analogs and optimizing yields and purity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | N-t-butyl-O-trimethylsilylazetidine or 3-aminoazetidine |

| Key Reagents | Hydrochloric acid, mesyl chloride, triethylamine, isopropylamine, Pd(OH)2/C, H2 gas |

| Solvents | Methanol, methylene chloride, diethyl ether, ethanol |

| Reaction Conditions | Acid deprotection (RT), mesylation (55-60°C, 12 h), hydrogenation (40-60 psi H2, 60°C, 48-72 h) |

| Purification | Silica gel chromatography, precipitation as hydrochloride salt |

| Typical Yields | 64-78% per key step |

Research Findings and Notes

- The use of protecting groups such as t-butyl and trimethylsilyl on azetidine nitrogen improves handling and reaction selectivity.

- Controlled hydrogenation conditions are critical to avoid over-reduction or ring opening.

- Formation of hydrochloride salts enhances compound stability and facilitates isolation.

- The synthetic routes are adaptable for various chlorophenyl substitutions, including the 4-chloro position relevant to the target compound.

- The compound’s molecular formula is C11H13ClN2O with a molecular weight of 224.68 g/mol, consistent with the described synthetic intermediates and final product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.